molecular formula C7H7ClFNO3 B2429971 5-Amino-2-fluoro-3-hydroxybenzoic acid;hydrochloride CAS No. 2375271-10-4

5-Amino-2-fluoro-3-hydroxybenzoic acid;hydrochloride

Cat. No. B2429971
CAS RN: 2375271-10-4
M. Wt: 207.59
InChI Key: VCDWFMYQUOKAGQ-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-3-hydroxybenzoic acid hydrochloride is a versatile material used in various scientific research. Its unique properties enable it to be applied in fields like pharmaceuticals, organic synthesis, and medicinal chemistry. It is a powder with a molecular weight of 207.59 .


Molecular Structure Analysis

The InChI code for 5-Amino-2-fluoro-3-hydroxybenzoic acid hydrochloride is 1S/C7H6FNO3.ClH/c8-6-4 (7 (11)12)1-3 (9)2-5 (6)10;/h1-2,10H,9H2, (H,11,12);1H . This indicates the presence of fluorine, nitrogen, oxygen, and chlorine atoms in the compound.


Physical And Chemical Properties Analysis

5-Amino-2-fluoro-3-hydroxybenzoic acid hydrochloride is a powder with a molecular weight of 207.59 . It is stored at room temperature .

Scientific Research Applications

Synthesis and Antitumor Activity

Amino acid ester derivatives containing 5-fluorouracil have been synthesized, demonstrating potential in vitro antitumor activity against leukemia and liver cancer. The use of 5-fluorouracil derivatives indicates the relevance of similar compounds like 5-Amino-2-fluoro-3-hydroxybenzoic acid in cancer research (J. Xiong et al., 2009).

Antibiotic Biosynthesis

3-Amino-5-hydroxybenzoic acid, similar to 5-Amino-2-fluoro-3-hydroxybenzoic acid, has been identified as a precursor in the biosynthesis of antibiotics like ansamycins, highlighting its potential role in developing new antibiotics (O. Ghisalba & J. Nüesch, 1981).

Plant Disease Resistance

Fluorinated derivatives of salicylic acid, which are structurally related to 5-Amino-2-fluoro-3-hydroxybenzoic acid, have been studied for their role in inducing systemic acquired resistance in plants, providing insights into plant defense mechanisms (F. P. Silverman et al., 2005).

Fluorimetric Detection of Amino Acids

The compound has potential use in fluorimetric detection techniques. Studies involving fluorimetric determination of amino acids using related fluorinated compounds suggest potential applications in analytical chemistry (K. Imai & Yoshihiko Watanabe, 1981).

Synthesis of Biologically Active Molecules

Fluorine-containing compounds have been synthesized for potential use as antibacterial agents, indicating the significance of fluorinated benzoic acid derivatives in pharmaceutical research (B. S. Holla et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to take in case of exposure or if specific symptoms appear after exposure .

properties

IUPAC Name

5-amino-2-fluoro-3-hydroxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3.ClH/c8-6-4(7(11)12)1-3(9)2-5(6)10;/h1-2,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDWFMYQUOKAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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